1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
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Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various fields such as pharmaceuticals . Pyrazoles refer to a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The pyrazole ring is a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
Tetrazoles are crystalline and odorless, with a melting point temperature at 155–157°C . They can decompose upon heating to emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Scientific Research Applications
Synthesis and Characterization
Pyrazole and tetrazole derivatives are synthesized through various methods, highlighting their structural diversity and potential for further modification. One study focused on the synthesis and characterization of pyrazole derivatives, providing insights into their crystal structure and theoretical properties. This research lays the groundwork for understanding the molecular framework necessary for biological activity, including antitumor and antimicrobial applications (Titi et al., 2020).
Biological Activity
The antimicrobial and antifungal properties of pyrazole derivatives are significant for developing new therapeutics. These compounds show potential against breast cancer and various microbes, indicating their role in drug discovery and pharmaceutical research (Titi et al., 2020).
Material Science Applications
In material science, pyrazole and tetrazole compounds are modified to enhance the properties of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds show increased swelling properties and thermal stability, suggesting their use in medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
The inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media demonstrates the chemical's potential in industrial applications. These compounds efficiently reduce corrosion, with the efficiency increasing with the concentration of the inhibitor, showcasing their application in protecting metal surfaces (Chetouani et al., 2005).
Mechanism of Action
Mode of Action
The compound acts as an AT1 receptor inhibitor . By blocking the AT1 receptor, it prevents the binding of angiotensin II, a potent vasoconstrictor. This results in vasodilation, which helps to lower blood pressure. Additionally, by inhibiting the action of angiotensin II, it also reduces the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys, further contributing to a decrease in blood pressure .
Biochemical Pathways
The inhibition of the AT1 receptor disrupts the renin-angiotensin-aldosterone system (RAAS). This leads to a decrease in vasoconstriction and a reduction in the reabsorption of sodium and water in the kidneys. As a result, there is a decrease in blood volume and a reduction in blood pressure .
Result of Action
The primary result of the action of this compound is the reduction of blood pressure . By inhibiting the AT1 receptor, it causes vasodilation and reduces the reabsorption of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure . This can be beneficial in the treatment of conditions such as hypertension.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBJMHMCOJWMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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